3-Isocyanatopyridine
Overview
Description
3-Isocyanatopyridine is a chemical compound that serves as a versatile reagent in organic synthesis. It is particularly useful for the construction of heterocyclic compounds, which are rings containing at least one atom other than carbon. These heterocycles are significant in the development of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of heterocyclic compounds using 3-isocyanatopyridine can be achieved through various cycloaddition reactions. For instance, α-acidic isocyanides, which can be related to 3-isocyanatopyridine due to their isocyanide group, have been used in [3 + 3]-cycloaddition reactions with 1,3-dipolar azomethine imines to produce 1,2,4-triazine derivatives. This process exhibits significant regiochemical control and operates under mild catalytic conditions .
Molecular Structure Analysis
The molecular structure of 3-isocyanatopyridine and its derivatives can be probed using computational methods such as ab initio and semiempirical PM3 calculations. These methods have been applied to study the 1,3-dipolar cycloaddition reactions between pyridine N-oxides and isocyanates, providing insights into the bond formation process and the zwitterionic character of the transition states .
Chemical Reactions Analysis
3-Isocyanatopyridine and its related compounds, such as aryl sulfonyl isocyanates, are highly reactive towards nucleophiles. They can form a variety of products including amides, sulfonyl ureas, pyrrolidine derivatives, lactams, and oxazolidinones. The reactivity of these isocyanates makes them valuable intermediates in organic synthesis, and their reaction mechanisms have been the subject of detailed study .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-isocyanatopyridine derivatives can be influenced by the introduction of different functional groups. For example, 2-ethoxycarbonyl-3-isothiocyanatopyridine, a derivative of 3-isocyanatopyridine, can be synthesized and further reacted with nucleophiles to yield various pyrido[3,2-d]pyrimidine derivatives. These reactions can lead to the formation of tricyclic systems and azolopyrido[3,2-d]pyrimidines, demonstrating the compound's versatility and reactivity .
Scientific Research Applications
Gastric Antisecretory and Cytoprotective Properties : Substituted imidazo[1,2-a]pyridines and analogs, related to 3-Isocyanatopyridine, exhibit gastric antisecretory and cytoprotective properties, potentially useful in antiulcer agents (Kaminski et al., 1987).
Polypyridineruthenium(II) Complexes : 3-Isocyanatopyridine is used in the synthesis of polypyridineruthenium(II) complexes. These complexes exhibit unique chemical reactions under acidic conditions, suggesting applications in inorganic chemistry and materials science (Nagao et al., 2001).
Coordination Polymers and Magnetic Properties : Studies involving cobalt thiocyanate and 4-acetylpyridine, related to 3-Isocyanatopyridine, have led to the formation of coordination polymers with unique magnetic properties. These materials show potential in the field of magnetic materials and molecular magnetism (Werner et al., 2015).
Antimicrobial Activity : Novel isoxazoline libraries containing a pyridine moiety have been synthesized and evaluated for antimicrobial activities. These compounds, related to 3-Isocyanatopyridine, showed potent antibacterial and antifungal activities, indicating potential in pharmaceutical applications (Gaonkar et al., 2007).
Synthesis of Polysubstituted Pyrrolones and Pyrrolidinediones : A study on the condensation of arylacetic acids and isocyanides, related to 3-Isocyanatopyridine, resulted in novel classes of polysubstituted pyrrolones and pyrrolidinediones. This serendipitous finding opens new possibilities in organic synthesis (Basso et al., 2009).
Tricyclic Pyrimidines and Triazines Synthesis : Research using cyclic amidine as a precursor, related to 3-Isocyanatopyridine, has led to the synthesis of tricyclic pyrimidines and triazines. These compounds have potential applications in the development of novel pharmaceutical agents (El‐Sayed, 2017).
Safety And Hazards
3-Isocyanatopyridine is classified as having acute toxicity (oral), skin irritation, eye irritation, respiratory sensitization, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
3-isocyanatopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-5-8-6-2-1-3-7-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVSKCXWMEDRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375184 | |
Record name | 3-isocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isocyanatopyridine | |
CAS RN |
15268-31-2 | |
Record name | 3-isocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-isocyanatopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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